molecular formula C4H9F3O3SSi B143126 Trimethylsilyl trifluoromethanesulfonate CAS No. 27607-77-8

Trimethylsilyl trifluoromethanesulfonate

Cat. No.: B143126
CAS No.: 27607-77-8
M. Wt: 222.26 g/mol
InChI Key: FTVLMFQEYACZNP-UHFFFAOYSA-N
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Description

Trimethylsilyl trifluoromethanesulfonate is an organosilicon compound with the formula (CH3)3SiO3SCF3. It is a colorless, moisture-sensitive liquid primarily used to activate ketones and aldehydes in organic synthesis . This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical transformations.

Mechanism of Action

Target of Action

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an organosilicon compound . Its primary targets are ketones and aldehydes in organic synthesis . It is used to activate these compounds, enabling them to undergo further reactions .

Mode of Action

TMSOTf is highly electrophilic, making it more reactive than trimethylsilyl chloride . It is sensitive to hydrolysis, and its interaction with its targets often involves the replacement of a hydrogen atom with a trimethylsilyl group . For example, in the presence of an alcohol and a base such as triethylamine, TMSOTf can convert the alcohol into a silyl ether .

Biochemical Pathways

TMSOTf is involved in various biochemical pathways. One of its common uses is for the preparation of silyl enol ethers . It can also be used to install tert-alkyl groups on phosphine . Furthermore, it is a useful reagent for replacing metal-halogen bonds with a covalent M-O (SO2CF3) bond .

Pharmacokinetics

It’s worth noting that tmsotf is a colorless, moisture-sensitive liquid with a boiling point of 140 °C and a density of 1.225 g/mL .

Result of Action

The action of TMSOTf results in the formation of new compounds. For instance, it can convert alcohols into silyl ethers , or it can be used in the synthesis of silyl enol ethers from esters of α-diazoacetoacetic acid . It can also activate benzyl and allyl ethers for the alkylation of sulfides .

Action Environment

The action of TMSOTf is influenced by environmental factors. It is a moisture-sensitive compound, meaning it can react with water in the environment . This sensitivity can affect its stability and efficacy. It is also sensitive to heat, as indicated by its boiling point . Therefore, it should be stored and used under controlled conditions to maintain its reactivity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl trifluoromethanesulfonate can be synthesized by reacting anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane. The reaction is typically carried out at temperatures between 10-30°C for 12 hours under an inert gas atmosphere. After the reaction, reduced pressure distillation is performed to collect the product at 125-135°C .

Industrial Production Methods

In industrial settings, the preparation method involves adding trifluoromethanesulfonate to a silylation reagent at a molar ratio of 1:1.5-4. The reaction is maintained at -15°C to 40°C, followed by rectification to collect the product at 135-145°C .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high electrophilicity and ability to activate a wide range of substrates under mild conditions. Its stability and reactivity make it indispensable in modern organic synthesis .

Properties

IUPAC Name

trimethylsilyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVLMFQEYACZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067325
Record name Methanesulfonic acid, trifluoro-, trimethylsilyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27607-77-8
Record name Trimethylsilyl triflate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27607-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027607778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonic acid, trifluoro-, trimethylsilyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLSILYL TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84V0CBH9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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